molecular formula C19H14ClNO3 B4325117 6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE

6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE

Cat. No.: B4325117
M. Wt: 339.8 g/mol
InChI Key: AZDMEALARANOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure with a chloro substituent at the 6th position and an indole moiety attached via a carbonyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Chloro Substituent: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with the chromen-2-one core. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chromen-2-one core may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: Similar structure with a sulfur atom replacing the oxygen in the chromen-2-one core.

    6-chloro-3-(1H-indol-3-yl)-2H-chromen-2-one: Similar structure with an indole moiety directly attached to the chromen-2-one core without the carbonyl linkage.

Uniqueness

6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE is unique due to the presence of both the indole and chromen-2-one moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-11-8-12-4-2-3-5-16(12)21(11)18(22)15-10-13-9-14(20)6-7-17(13)24-19(15)23/h2-7,9-11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDMEALARANOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 3
6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 4
6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 5
6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
6-CHLORO-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE

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